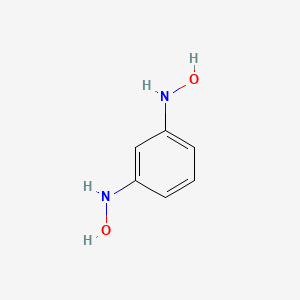
N~1~,N~3~-Dihydroxybenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Dihydroxybenzene-1,3-diamine is an organic compound that features two hydroxyl groups and two amine groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dihydroxybenzene-1,3-diamine typically involves the introduction of hydroxyl and amine groups onto a benzene ring. One common method is the nitration of benzene followed by reduction to form the corresponding diamine. The hydroxyl groups can then be introduced through hydroxylation reactions .
Industrial Production Methods
Industrial production of N1,N~3~-Dihydroxybenzene-1,3-diamine may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often used in the reduction steps, while hydroxylation can be achieved using oxidizing agents like hydrogen peroxide under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dihydroxybenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The amine and hydroxyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamines and other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N~1~,N~3~-Dihydroxybenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~3~-Dihydroxybenzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-Dimethylbenzene-1,3-diamine
- N~1~,N~3~-Diethylbenzene-1,3-diamine
- N~1~,N~3~-Dihydroxybenzene-1,2-diamine
Uniqueness
N~1~,N~3~-Dihydroxybenzene-1,3-diamine is unique due to the specific positioning of its hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
CAS No. |
57475-96-4 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N-[3-(hydroxyamino)phenyl]hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c9-7-5-2-1-3-6(4-5)8-10/h1-4,7-10H |
InChI Key |
CWKJBVWFCPINDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NO)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















